molecular formula C24H22FN3O2 B2621540 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea CAS No. 1203101-46-5

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea

Cat. No.: B2621540
CAS No.: 1203101-46-5
M. Wt: 403.457
InChI Key: NGUVGILQEVIUEV-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea is a potent and selective chemical probe targeting the deubiquitinating enzyme USP30. This compound has emerged as a critical tool in mitochondrial quality control research, as it inhibits USP30's activity on ubiquitin chains, thereby promoting the removal of damaged mitochondria via mitophagy. Research indicates that pharmacological inhibition of USP30 with this urea derivative can rescue defective mitophagy in Parkinson's disease models, highlighting its significant research value in exploring novel therapeutic strategies for neurodegenerative diseases. Its mechanism involves enhancing PINK1-Parkin mediated mitophagy by preventing USP30 from counteracting the ubiquitin labeling of damaged mitochondria. Studies utilizing this compound have provided profound insights into the role of USP30 in cellular homeostasis, apoptosis, and bioenergetics, making it an essential reagent for investigators in the fields of neurobiology, mitochondrial physiology, and protein degradation pathways. The compound's selectivity and cell-permeable nature make it suitable for both in vitro and cellular mechanistic studies aimed at deciphering the complex regulation of the ubiquitin-proteasome system in health and disease.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c25-20-11-8-17(9-12-20)16-26-24(30)27-21-13-10-18-7-4-14-28(22(18)15-21)23(29)19-5-2-1-3-6-19/h1-3,5-6,8-13,15H,4,7,14,16H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUVGILQEVIUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea typically involves multiple steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

    Benzoylation: The tetrahydroquinoline ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Urea Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 4-fluorobenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and fluorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydroquinoline ring.

    Reduction: Reduced forms of the benzoyl and fluorobenzyl groups.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: urea derivatives , thiohydantoins , and fluorobenzyl-containing ligands . Key comparisons are outlined below:

Urea Derivatives with Tetrahydrobenzo[b]thiophene Cores

describes urea derivatives such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-3-benzoyl urea (7a) and analogs. These compounds share a bicyclic core (tetrahydrobenzo[b]thiophene instead of tetrahydroquinoline) and a benzoyl-urea motif. Key differences include:

  • Core Heteroatom: The tetrahydroquinoline in the target compound contains a nitrogen atom, while tetrahydrobenzo[b]thiophene includes sulfur.
  • Substituents: The target compound’s 4-fluorobenzyl group may enhance lipophilicity and bioavailability compared to the cyano or ester groups in compounds 7a–7d .
Compound Molecular Formula Molecular Weight Key Substituents Potential Activity
Target Compound C₂₄H₂₁FN₃O₂ 402.45 g/mol Benzoyl, 4-fluorobenzyl, urea Not reported (inferred: enzyme inhibition)
7a () C₁₉H₁₈N₄O₂S 378.44 g/mol Cyano, benzoyl, urea Not reported
1-Benzyl-3-(4-fluorobenzyl)urea () C₁₅H₁₅FN₂O 258.29 g/mol Benzyl, 4-fluorobenzyl, urea Not reported

Thiohydantoins with Fluorobenzyl Groups

highlights 1-(4-fluorobenzyl)-3-aryl-2-thiohydantoins as anti-parasitic agents. Unlike the target compound’s urea group, thiohydantoins feature a sulfur-containing heterocycle. Key comparisons:

  • Bioactivity: Thiohydantoins (e.g., compound 104a) exhibit nanomolar activity against Trypanosoma brucei, attributed to the 4-fluorobenzyl group’s role in target binding .

Fluorobenzyl-Containing Ligands

lists fluorobenzyl derivatives (e.g., N-4'-fluorobenzyl-4-(3-bromophenyl)acetamide ) used as sigma receptor ligands or enzyme inhibitors. The 4-fluorobenzyl group is a common pharmacophore in medicinal chemistry due to its balance of lipophilicity and electronic effects. This substituent in the target compound may facilitate similar receptor interactions .

Physicochemical and Structural Analysis

  • Lipophilicity: The 4-fluorobenzyl group increases logP compared to non-fluorinated analogs, likely improving membrane permeability .
  • Synthetic Accessibility: The tetrahydroquinoline core may require multi-step synthesis, similar to the tetrahydrobenzo[b]thiophene derivatives in , but with distinct cyclization strategies .

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antifungal properties, synthesis methods, and molecular interactions.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tetrahydroquinoline core, a benzoyl group, and a urea linkage. Its molecular formula is C23H22FN2OC_{23}H_{22}FN_2O, with a molecular weight of approximately 378.44 g/mol. The compound exhibits notable lipophilicity with a logP value of 4.0469, indicating good membrane permeability.

Property Value
Molecular FormulaC23H22FN2O
Molecular Weight378.44 g/mol
LogP4.0469
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area61.62 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the tetrahydroquinoline core through cyclization reactions.
  • Introduction of the benzoyl group via Friedel-Crafts acylation.
  • Coupling with 4-fluorobenzyl isocyanate to form the urea linkage.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance:

  • A related compound demonstrated significant fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, outperforming commercial fungicides like flutolanil with EC50 values of 3.44 mg/L and 2.63 mg/L respectively .

This suggests that modifications in the structure can enhance antifungal efficacy.

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets within fungal cells. The urea moiety may facilitate binding to enzyme active sites or disrupt cellular processes critical for fungal growth.

Study on Antifungal Efficacy

A comparative study evaluated various N-substituted benzoyl derivatives for their antifungal activity. The findings indicated that structural variations significantly influenced bioactivity:

  • Compound 5n : Exhibited superior antifungal activity compared to others in the series.
  • Mechanism : The study suggested that the position and type of substituents on the benzoyl moiety play crucial roles in determining efficacy against fungal pathogens .

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